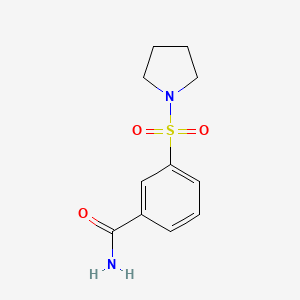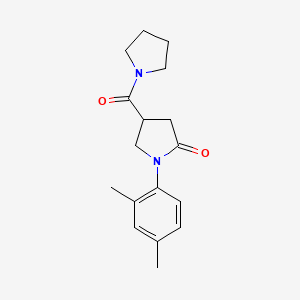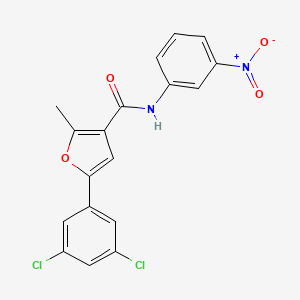
3-(1-pyrrolidinylsulfonyl)benzamide
Übersicht
Beschreibung
3-(1-pyrrolidinylsulfonyl)benzamide, also known as PSB-1115, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor plays a crucial role in various physiological and pathological processes, including pain, depression, and drug addiction. Therefore, PSB-1115 has become an essential tool for investigating the function of the sigma-1 receptor and its potential therapeutic applications.
Wirkmechanismus
The sigma-1 receptor is a transmembrane protein that is localized in the endoplasmic reticulum and plasma membrane of cells. It interacts with various proteins, including ion channels, G-protein-coupled receptors, and enzymes, to modulate their activity. The exact mechanism of action of 3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood, but it is believed to bind to the sigma-1 receptor and inhibit its function. This leads to a decrease in the downstream signaling pathways that are regulated by the sigma-1 receptor.
Biochemical and Physiological Effects:
3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. This suggests that 3-(1-pyrrolidinylsulfonyl)benzamide may have potential therapeutic applications for the treatment of psychiatric disorders, such as depression and anxiety. Moreover, 3-(1-pyrrolidinylsulfonyl)benzamide has been shown to attenuate pain behavior in animal models, indicating that it may be useful for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its potency and selectivity for the sigma-1 receptor. This allows researchers to specifically target the sigma-1 receptor and study its function without interfering with other proteins or receptors. Moreover, 3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a long duration of action, which makes it useful for studying the long-term effects of sigma-1 receptor modulation. However, one of the limitations of using 3-(1-pyrrolidinylsulfonyl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 3-(1-pyrrolidinylsulfonyl)benzamide in scientific research. One potential application is for the treatment of psychiatric disorders, such as depression and anxiety. 3-(1-pyrrolidinylsulfonyl)benzamide has been shown to modulate the release of neurotransmitters in the brain, which may have therapeutic benefits for these conditions. Moreover, 3-(1-pyrrolidinylsulfonyl)benzamide has been shown to attenuate pain behavior in animal models, suggesting that it may have potential for the treatment of chronic pain. Another future direction is to investigate the role of the sigma-1 receptor in drug addiction and substance abuse. 3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the binding of cocaine to the sigma-1 receptor, indicating that it may be useful for the treatment of cocaine addiction. Overall, 3-(1-pyrrolidinylsulfonyl)benzamide is a promising tool for investigating the function of the sigma-1 receptor and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-(1-pyrrolidinylsulfonyl)benzamide has been extensively used in scientific research to study the function of the sigma-1 receptor. It has been shown to inhibit the binding of various sigma-1 receptor ligands, including (+)-pentazocine, haloperidol, and cocaine. This indicates that 3-(1-pyrrolidinylsulfonyl)benzamide is a potent and selective sigma-1 receptor antagonist. Moreover, 3-(1-pyrrolidinylsulfonyl)benzamide has been used to investigate the role of the sigma-1 receptor in various physiological and pathological processes, such as pain, anxiety, depression, and drug addiction.
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-11(14)9-4-3-5-10(8-9)17(15,16)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPXQVZTSAALHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}benzenesulfonamide](/img/structure/B4842827.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4842835.png)

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4842847.png)
![2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4842853.png)
![N-(4-fluorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4842856.png)
![{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B4842885.png)
![N-(3-methoxypropyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4842901.png)

![2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4842917.png)
![2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4842929.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4842938.png)